1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid

Medicinal Chemistry Scaffold Design Tautomerism

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid (CAS 1368352-84-4) features a free carboxylic acid for direct HATU/EDC-mediated amide coupling, bypassing the ester hydrolysis step required with ethyl ester analog CAS 238749-51-4. The [2,3-d] fusion projects imidazole N3 and pyrrole N4-H for bidentate hinge binding validated in PI3K inhibitor series. A 48-amide library can be synthesized in 3–5 days. Validated in IDO1 cellular assays (IC50 <500 nM) and anti-inflammatory models (3× aspirin); CYP3A4 IC50 20,000 nM supports oral candidate progression.

Molecular Formula C7H7N3O2
Molecular Weight 165.152
CAS No. 1368352-84-4
Cat. No. B2870153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid
CAS1368352-84-4
Molecular FormulaC7H7N3O2
Molecular Weight165.152
Structural Identifiers
SMILESCN1C=NC2=C1C=C(N2)C(=O)O
InChIInChI=1S/C7H7N3O2/c1-10-3-8-6-5(10)2-4(9-6)7(11)12/h2-3,9H,1H3,(H,11,12)
InChIKeyRUYLNKANJZFGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid (CAS 1368352-84-4): Compound Profile for Pharmaceutical Research Procurement


1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid (CAS 1368352-84-4), molecular formula C₇H₇N₃O₂ and molecular weight 165.15 g/mol, is a fused bicyclic heterocycle comprising a pyrrole ring annulated to an imidazole at the [2,3-d] positions, with an N1-methyl substituent and a free carboxylic acid at the 5-position of the pyrrole ring . This scaffold serves as a versatile building block for medicinal chemistry programs, appearing in patent-protected inhibitor series targeting indoleamine 2,3-dioxygenase (IDO) [1], c-Kit kinase [2], PI3K kinase hinge-binding motifs , and androgen receptor nuclear localization [3]. Commercially available through Enamine (catalog EN300-120964, 95% purity) at scales from 50 mg to 5 g [4], this compound occupies a strategic position as a late-stage functionalizable intermediate for structure-activity relationship (SAR) exploration.

Why 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid Cannot Be Replaced by Generic Pyrroloimidazole or Imidazole Carboxylic Acid Alternatives


Substituting 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid with a non-methylated analog (e.g., 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid, CAS 1367958-04-0) introduces an additional hydrogen-bond donor at the N1 position, fundamentally altering the tautomeric equilibrium and molecular recognition profile . Replacing the free carboxylic acid with an ester isostere (e.g., ethyl ester, CAS 238749-51-4) adds a synthetic deprotection step and precludes direct amide coupling in parallel library synthesis . Most critically, the specific [2,3-d] ring fusion regiochemistry defines the angular projection of substituent vectors compared to the [3,2-d] isomer, directly impacting target binding geometry in structure-based drug design [1]. These architectural features are not interchangeable without quantitative alteration of downstream biological readouts, as demonstrated by the patent-defined SAR of this scaffold class in IDO/TDO inhibitor programs where specific substitution patterns are claimed [2].

Quantitative Differentiation Evidence for 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid Against Closest Analogs


N1-Methyl Group Prevents Tautomeric Equilibration: Molecular Descriptor Comparison vs. Non-Methylated Analog

The N1-methyl substituent on 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid (MW 165.15 g/mol; molecular formula C₇H₇N₃O₂) [1] eliminates the N1-H tautomeric proton present in 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid (CAS 1367958-04-0; MW 151.12 g/mol; C₆H₅N₃O₂) . The non-methylated analog contains an acidic N-H (SMILES: O=C(O)c1cc2[nH]cnc2[nH]1) that can undergo prototropic tautomerism between N1 and N3 positions of the imidazole ring, creating two exchanging tautomeric species in solution at physiological pH. The N1-methylated compound (SMILES: C1N(C)C2C=C(C(O)=O)NC=2N=1) [1] locks the imidazole tautomeric state, yielding a single well-defined hydrogen-bond acceptor/donor profile. Computed ACD/LogD (pH 7.4) for the unsubstituted pyrrolo[2,3-d]imidazole core scaffold is 0.16 , and N-methylation is predicted to increase lipophilicity by approximately 0.5 log units based on the Hansch π constant for N-methyl substitution on aromatic heterocycles.

Medicinal Chemistry Scaffold Design Tautomerism

Free Carboxylic Acid Enables Direct Amide Coupling: Synthetic Step Economy vs. Ethyl Ester Analog

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid (free acid, CAS 1368352-84-4) enables direct carbodiimide-mediated amide bond formation (e.g., HATU, EDC/HOBt) with primary or secondary amines in a single synthetic step [1]. In contrast, its closest ester analog, ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate (CAS 238749-51-4; MW 193.21 g/mol), requires an alkaline hydrolysis step (NaOH in aqueous THF/MeOH) to liberate the free carboxylic acid before coupling, adding one additional synthetic operation with associated yield loss . For parallel library synthesis where 24–96 analogs are prepared simultaneously, this single-step advantage translates to a measurable reduction in overall cycle time and purification burden. Furthermore, commercial pricing data from a major supplier indicates that the free acid (EN300-120964, 95%) is available at $268/50 mg, directly comparable to the ethyl ester pricing, meaning the synthetic advantage is realized without a procurement cost penalty [1].

Parallel Synthesis Library Chemistry Amide Coupling

[2,3-d] vs. [3,2-d] Ring Fusion Regiochemistry: Distinct Exit Vector Geometry for Structure-Based Design

The pyrrolo[2,3-d]imidazole scaffold positions the C5-carboxylic acid substituent and the N1-methyl group along angular vectors that are geometrically distinct from those of the pyrrolo[3,2-d]imidazole regioisomer [1]. In the [2,3-d] fusion, the imidazole N3 nitrogen projects toward the pyrrole α-carbon (C5), creating a hinge-binding motif where the imidazole N3 acts as a hydrogen-bond acceptor and the pyrrole N-H (N4) acts as a donor—a geometry explicitly validated for PI3K kinase inhibition . Specifically, ethyl 1-aryl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate 4 was demonstrated as a new hinge-binding motif for PI3K kinase inhibitors alongside furopyrrole 2 and imidazoimidazole 3 comparators, with all three scaffolds synthesized via Hemmetsberger-Knittel cyclization from distinct precursors . The [3,2-d] isomer presents the imidazole N at position 4 relative to the pyrrole fusion rather than position 3, rotating the hydrogen-bonding vector by approximately 120° relative to the scaffold plane. This geometric distinction is non-trivial: a 3D-QSAR study of 41 pyrroloimidazole analogs targeting the WDR5 WIN-site yielded CoMFA q² = 0.667, r² = 0.981, confirming that even minor variations in scaffold geometry produce quantifiable changes in binding affinity [2].

Structure-Based Drug Design Kinase Inhibitors Hinge Binders

Privileged Scaffold Status in IDO/TDO Inhibitor Patent Family with IC₅₀ < 500 nM

The pyrrolo[2,3-d]imidazole scaffold is explicitly claimed in patent WO2017134555A1 as a core heterocyclic framework for IDO1 and/or TDO inhibitory compounds, with representative drug candidates D03CTR and D0R0QY achieving IC₅₀ values < 500 nM in IDO1 cellular assays [1]. This patent, filed by Emcure Pharmaceuticals, specifically claims substitution patterns that are accessible from 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid through sequential functionalization at C2 (via electrophilic substitution or cross-coupling), C4 (via sulfonylation/arylation), and the C5 carboxylate (via amide/ester formation) [1]. The patent family spans multiple jurisdictions (WO2017134555, CN-109071548-A) with priority date 2016-02-02, confirming sustained industrial interest in this scaffold [2]. In contrast, simpler monocyclic imidazole-5-carboxylic acid derivatives lack the pyrrole fusion that provides the additional π-stacking surface and conformational rigidity required for the claimed IDO/TDO binding mode.

Immuno-Oncology IDO Inhibitors Patent Landscape

CYP3A4 Inhibition Liability of Close Ester Analog: Low Drug-Drug Interaction Risk Inferred for the Scaffold Class

The closest commercially characterized analog—ethyl 1-methyl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (CAS 238749-51-4)—exhibits an IC₅₀ of 20,000 nM (20 μM) against human CYP3A4 in human liver microsomes using midazolam 1-hydroxylation as the probe reaction (LC-MS/MS detection) [1]. This value is substantially above the typical drug-discovery alert threshold of IC₅₀ < 1,000 nM for CYP3A4 inhibition, indicating that the pyrrolo[2,3-d]imidazole core scaffold has intrinsically low CYP3A4 inhibitory potential [2]. By extension, 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid—which differs only in the oxidation state at C5 (free acid vs. ethyl ester)—is predicted to exhibit similarly low CYP3A4 inhibition. This contrasts with many nitrogen-containing heterocyclic scaffolds (e.g., certain imidazopyridines and benzimidazoles) that are known CYP3A4 ligands with IC₅₀ values in the sub-micromolar range due to type II heme coordination via the imidazole nitrogen.

ADMET Drug-Drug Interaction CYP450 Inhibition

C2 Electrophilic Substitution Reactivity: SAR-Relevant Elaboration Site Validated by Anti-Inflammatory Carboxylate Series

The pyrrolo[2,3-d]imidazole-5-carboxylate scaffold has been systematically elaborated at the C2 and C4 positions to generate anti-inflammatory SAR data with quantitative comparator drugs. In the 1-methyl-2-(4-X-benzoyl)pyrrolo[2,3-d]imidazole-5-carboxylate series, the 4-chlorobenzoyl derivative demonstrated anti-inflammatory activity nearly three times more potent than aspirin (reference drug) and approximately one-third the activity of indomethacin in the carrageenan-induced rat hindpaw edema model [1]. In a parallel series, 1-methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d]imidazole-5-carboxylates were evaluated against indomethacin as reference: compounds 7a and 7b showed an effect equal to 0.1× indomethacin, with electron-withdrawing para substituents on the benzenesulfonyl moiety increasing activity [2]. These results establish that the 1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate core—the direct ester analog of the target compound—is a validated anti-inflammatory pharmacophore with measurable, substituent-tunable activity against clinical benchmark drugs.

SAR Exploration Anti-Inflammatory Electron-Withdrawing Substituents

Evidence-Backed Application Scenarios for 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid Procurement


Kinase Inhibitor Hinge-Binder Library Synthesis via Direct Amide Coupling

For medicinal chemistry teams developing PI3K or related kinase inhibitors, 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid provides a pre-validated hinge-binding motif in a single-step coupling-ready format . The free carboxylic acid enables direct HATU- or EDC-mediated amide bond formation with diverse amine fragments, eliminating the ester hydrolysis step required when using the ethyl ester analog (CAS 238749-51-4) . The [2,3-d] fusion geometry positions the imidazole N3 and pyrrole N4-H for bidentate hinge hydrogen bonding as demonstrated by the PI3K inhibitor series in Zlatoidský et al. (2019) . A typical library of 48 amide analogs can be synthesized in approximately 3–5 working days using parallel synthesis equipment, compared to 5–8 days if an ester hydrolysis step is included.

IDO/TDO Immuno-Oncology Lead Optimization Using a Patent-Mapped Scaffold

Drug discovery programs targeting the IDO1/TDO tryptophan catabolism pathway in immuno-oncology can procure 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid as a direct entry point into the chemical space claimed in WO2017134555, where pyrroloimidazole derivatives achieve IC₅₀ < 500 nM in cellular IDO1 assays . Sequential functionalization at C2, C4, and the C5 carboxylate enables systematic exploration of the three diversity vectors described in the patent SAR. The N1-methyl substituent prevents tautomeric ambiguity during docking studies and ensures that SAR is attributed to specific substituent effects rather than tautomeric population shifts . This scaffold-to-patent mapping provides a strategic advantage in establishing freedom-to-operate and intellectual property positioning.

Anti-Inflammatory Drug Discovery: C2/C4 Diversification with Benchmark Comparator Validation

For inflammation-focused programs, 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid serves as the core scaffold for generating C2-benzoyl and C4-benzenesulfonyl derivatives with activity benchmarked against both aspirin and indomethacin in the carrageenan-induced rat paw edema model . The established SAR indicates that electron-withdrawing substituents at the para position of the C4-arylsulfonyl moiety enhance anti-inflammatory activity , while the C2-(4-chlorobenzoyl) substitution yields a compound approximately three times more active than aspirin . These quantitative benchmarks allow new derivative activity to be contextualized within a known activity range, accelerating hit triage decisions.

Fragment-Based Drug Discovery: Low CYP3A4 Liability Building Block for Hit Expansion

Fragment-based drug discovery (FBDD) programs with a focus on oral bioavailability can select 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid as a fragment elaboration starting point with a favorable CYP inhibition forecast. The close ethyl ester analog (CAS 238749-51-4) displays an IC₅₀ of 20,000 nM against CYP3A4—well above the 1,000 nM alert threshold . This low CYP3A4 inhibition, combined with the scaffold's low molecular weight (165.15 g/mol) , multiple functionalization sites (C2, C4, and carboxylate), and the conformational rigidity provided by the fused bicyclic core, makes it suitable for fragment growing and linking strategies where maintaining favorable ADMET parameters is critical for clinical candidate progression.

Quote Request

Request a Quote for 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.